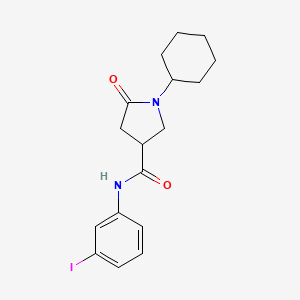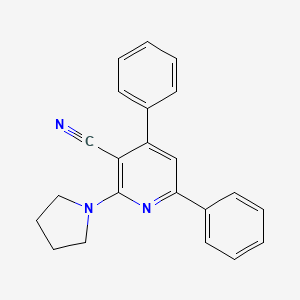
N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is a synthetic nucleoside analog. It is structurally related to adenosine, a nucleoside that plays a crucial role in various biochemical processes, including cellular signaling and energy transfer. The compound is characterized by the presence of a benzoyl group at the N6 position, a deoxy modification at the 2’ position, and an ethoxyethyl group at the 3’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine typically involves multiple steps, starting from adenosine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 3’ and 5’ positions are protected using suitable protecting groups to prevent unwanted reactions.
Benzoylation: The N6 position of adenosine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deoxygenation: The 2’ hydroxyl group is selectively deoxygenated to form the 2’-deoxy derivative.
Ethoxyethylation: The 3’ hydroxyl group is then ethoxyethylated using ethyl vinyl ether in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Applications De Recherche Scientifique
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating cellular signaling pathways.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription. These actions disrupt cellular processes, making the compound effective against certain viruses and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzoyl-2’-deoxyadenosine
- N-Benzoyl-3’-O-(1-ethoxyethyl)adenosine
- 2’-Deoxy-3’-O-(1-ethoxyethyl)adenosine
Uniqueness
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is unique due to the combination of modifications at the N6, 2’, and 3’ positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
60134-99-8 |
|---|---|
Formule moléculaire |
C21H25N5O5 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O5/c1-3-29-13(2)30-15-9-17(31-16(15)10-27)26-12-24-18-19(22-11-23-20(18)26)25-21(28)14-7-5-4-6-8-14/h4-8,11-13,15-17,27H,3,9-10H2,1-2H3,(H,22,23,25,28)/t13?,15-,16+,17+/m0/s1 |
Clé InChI |
OOLBOFPDBBNBTH-ZKWWWUMQSA-N |
SMILES isomérique |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



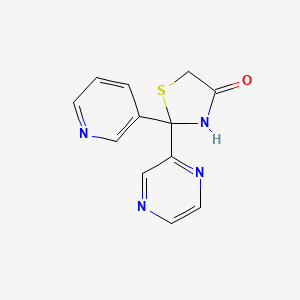

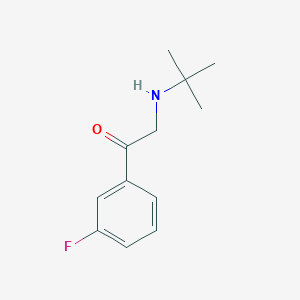
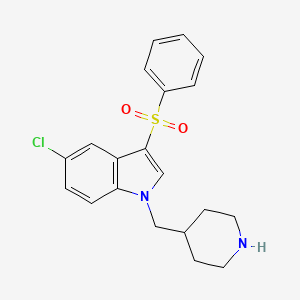
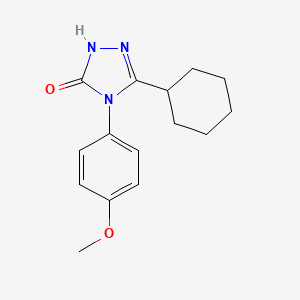
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
